1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Descripción general

Descripción

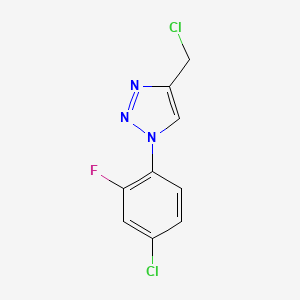

1-(4-Chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole (CFCT) is an organic compound belonging to the triazole family of molecules. CFCT is a five-membered heterocyclic ring structure composed of two nitrogen atoms, one carbon atom and two halogen atoms. CFCT is a colorless solid with a molecular weight of 205.57 g/mol. It is insoluble in water, but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). CFCT is a useful synthetic intermediate in several organic reactions and has potential applications in the pharmaceutical and agrochemical industries.

Aplicaciones Científicas De Investigación

Intermolecular Interactions in Derivatives of 1,2,4-Triazoles

Research on derivatives of 1,2,4-triazoles, including compounds with fluoro and chloro substituents, has demonstrated significant intermolecular interactions, such as C–H⋯π and lp⋯π interactions, which are crucial for understanding the crystalline structures and solvatomorphic behavior of these compounds. These interactions have implications for designing materials with specific crystallographic properties and understanding the influence of halogen atoms on molecular assembly (Shukla et al., 2014).

Neuroprotective Effects of Triazole Hybrids

A series of ferrocene-1H-1,2,3-triazole hybrids were synthesized and characterized, demonstrating low toxicity and significant neuroprotective effects. These findings suggest that structurally similar triazole compounds, including the specified chloro- and fluoro-substituted triazoles, could have potential applications in developing neuroprotective agents (Haque et al., 2017).

Tetrel Bonding Interactions in Triazole Derivatives

Ethyl 2-triazolyl-2-oxoacetate derivatives, featuring chloro and fluoro substituents, were studied for their self-assembled structures mediated by tetrel bonding interactions. This research highlights the role of triazole derivatives in developing new materials with unique self-assembly and molecular recognition properties, which could be relevant to the synthesis and design of new pharmaceuticals or materials (Ahmed et al., 2020).

Energetic Salts Derived from Triazoles

The synthesis of triazolyl-functionalized energetic salts demonstrates the potential of triazole derivatives in creating materials with good thermal stability and relatively high density. These properties are particularly relevant for applications in materials science, especially in the development of energetic materials for use in propellants and explosives (Wang et al., 2007).

Antimicrobial Activity

New classes of 1,2,4-triazole derivatives have been synthesized and found to possess enhanced pharmacological properties, including antimicrobial activity, by introducing various substituents. This suggests that compounds with similar structures could serve as potential antimicrobial agents, highlighting the importance of structural modification in drug development (Desabattina et al., 2014).

Propiedades

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2FN3/c10-4-7-5-15(14-13-7)9-2-1-6(11)3-8(9)12/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTGXOLPTNPSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467322.png)

![[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B1467324.png)

![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1467327.png)

![{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467328.png)

![{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467329.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467335.png)

![4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467336.png)

![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)

![(1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B1467339.png)

![1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467342.png)

![{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467343.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467344.png)